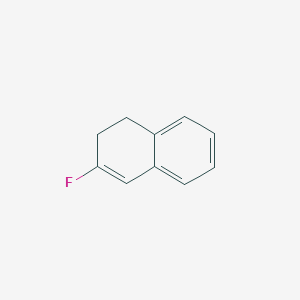

3-Fluoro-1,2-dihydronaphthalene

Description

Properties

CAS No. |

144951-47-3 |

|---|---|

Molecular Formula |

C10H9F |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

3-fluoro-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |

InChI Key |

RKYVANDSHJQYMB-UHFFFAOYSA-N |

SMILES |

C1CC(=CC2=CC=CC=C21)F |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)F |

Synonyms |

Naphthalene, 3-fluoro-1,2-dihydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Dihydrodiols

- trans-1,2-Dihydroxy-1,2-dihydronaphthalene: A key metabolite in naphthalene degradation, this dihydrodiol adopts a diequatorial hydroxyl conformation for stability .

- Cis-1,2-dihydroxy-1,2-dihydronaphthalene : Produced by bacterial dioxygenases (e.g., Pseudomonas sp.), this compound has distinct UV absorption spectra and reactivity compared to fluorinated analogs .

Halogenated Derivatives

- 3-Bromo-6-methoxy-1,2-dihydronaphthalene : Bromine’s electron-withdrawing nature increases electrophilicity, contrasting with fluorine’s electronegativity. This derivative (CAS 521917-66-8) is used in cross-coupling reactions, whereas fluorinated analogs may resist such transformations .

- 4-Phenyl-1,2-dihydronaphthalene : A synthetic intermediate with a bulky phenyl group, this compound’s steric profile differs significantly from 3-fluoro derivatives, affecting polymerization and photophysical properties .

Oxygenated Derivatives

- 1-Oxo-1,2-dihydronaphthalene Derivatives : Crystal structures reveal conformational flexibility (half-chair, boat) in the dihydronaphthalene ring, influenced by substituents like methoxy or thiophenyl groups. Fluorine’s smaller size may favor tighter molecular packing compared to bulkier substituents .

Enzyme Interactions

- PTP1B Inhibition: Quinone derivatives like 1,2-naphthoquinone (1,2-NQ) inactivate PTP1B via Michael addition. While 3-fluoro-1,2-dihydronaphthalene lacks the quinone moiety, its fluorine substituent may modulate similar covalent interactions in enzyme binding pockets .

- Microbial Degradation : Sphingomonas sp. metabolizes dihydronaphthalene derivatives via glutathione conjugation. Fluorination may hinder these pathways, increasing environmental persistence .

Toxicity and Metabolism

- Non-fluorinated dihydrodiols are metabolized to epoxides linked to DNA adduct formation. Fluorine’s electron-withdrawing effects could reduce epoxidation rates, altering toxicity profiles .

Physicochemical Properties

Conformational Analysis (Ab Initio Studies)

- Fluorinated vs. Unfluorinated Dihydrodiols: Fluorine at C3 distorts the naphthalene ring, favoring axial hydroxyl orientations in trans-dihydrodiols. This contrasts with the diequatorial preference in non-fluorinated analogs, impacting solubility and metabolic processing .

Spectroscopic Properties

- UV Absorption: Fluorinated dihydrodiols exhibit redshifted UV spectra compared to non-fluorinated analogs due to electron-withdrawing effects .

Q & A

Q. What are the established synthetic routes for 3-Fluoro-1,2-dihydronaphthalene, and how can purity be validated?

- Methodological Answer : A common approach involves reducing fluorinated naphthalene precursors using NaBH₄ in ethanol, followed by dehydration with p-toluenesulfonic acid in toluene . For fluorination, visible light-mediated photoredox catalysis with Co(dmgH)₂PyCl and Et₃N·3HF in acetonitrile has been employed to introduce fluorine at specific positions . Purity validation typically uses HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity .

Q. How should researchers design in vitro toxicity studies for this compound?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks (Table B-1 in ), such as testing systemic effects (hepatic, renal, respiratory) in laboratory mammals via inhalation, oral, or dermal exposure routes . Use randomized dosing and concealed allocation to study groups (Table C-7 in ) to minimize bias. Include controls for body weight changes and mortality as primary endpoints .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm fluorine substitution patterns and quantify positional isomers.

- GC-MS : For molecular weight verification and detecting degradation byproducts.

- X-ray crystallography : Resolves stereochemical ambiguities in the dihydronaphthalene ring .

Cross-reference data with computational models (e.g., DFT) to validate electronic environments .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ²H) to track metabolic intermediates. For example, glutathione S-transferase A5 catalyzes the conjugation of glutathione to dihydronaphthalene oxides, forming (1R)-glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene (). Discrepancies in metabolite ratios may arise from enzyme isoform specificity or pH-dependent reaction kinetics, requiring kinetic profiling via LC-MS/MS .

Q. What advanced statistical methods are recommended for analyzing conflicting toxicological data?

- Methodological Answer : Apply risk-of-bias (RoB) questionnaires (Table C-6/C-7 in ) to assess study quality. Use meta-regression to adjust for covariates like dose variability or species-specific responses. For example, retrospective cohort studies ( ) can identify confounding factors (e.g., environmental co-exposures) that skew hepatic toxicity data .

Q. How does fluorination impact the environmental persistence of this compound compared to non-fluorinated analogs?

- Methodological Answer : Conduct comparative degradation studies under UV light or microbial exposure. Pseudomonas putida oxidizes non-fluorinated dihydronaphthalenes via cis-dihydroxylation ( ), but fluorine’s electronegativity may sterically hinder enzymatic activity. Monitor half-lives in soil/water matrices using LC-TOF-MS and compare with QSAR predictions .

Q. What strategies optimize regioselective fluorination in dihydronaphthalene derivatives?

- Methodological Answer : Merge photoredox and cobalt catalysis (): Use 9-mesityl-10-methylacridinium perchlorate as a photocatalyst to generate aryl radicals, which couple with cobalt-fluoride intermediates. Solvent polarity (e.g., MeCN/HFIP mixtures) directs regioselectivity—polar aprotic solvents favor para-fluorination, while non-polar media enhance ortho-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.